XIE62-1004-A

Dopamine receptor pharmacology D4 antagonist receptor selectivity profiling

Select XIE62-1004-A for its unique dual activity: D4 receptor antagonism (IC50 126 nM, 179:1 D2/D4 selectivity) and p62 ZZ-domain-mediated autophagy induction. This combination is absent from related benzyloxybenzyl derivatives, ensuring pathway specificity for proteostasis-neurotransmission crosstalk studies. Avoid experimental variability with this defined tool.

Molecular Formula C23H26ClNO3
Molecular Weight 399.9 g/mol
Cat. No. B8265225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXIE62-1004-A
Molecular FormulaC23H26ClNO3
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C23H25NO3.ClH/c25-14-13-24-16-21-11-12-22(26-17-19-7-3-1-4-8-19)23(15-21)27-18-20-9-5-2-6-10-20;/h1-12,15,24-25H,13-14,16-18H2;1H
InChIKeyROURICFSUKPJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol hydrochloride (XIE62-1004) CAS 2421146-32-7: Class, Core Properties, and Scientific Procurement Context


2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol hydrochloride, also catalogued as XIE62-1004 (CAS 2421146-32-7; free base CAS 500899-98-9), is a synthetic benzyloxybenzyl-substituted aminoethanol derivative formulated as a hydrochloride salt with molecular weight 399.91 g/mol [1]. Structurally defined by dual benzyloxy groups on a benzylamine scaffold linked to an ethanol moiety, the compound belongs to the class of benzyl ether-substituted dopamine receptor ligands [2]. It is characterized as both a dopamine D4 receptor antagonist and an inducer of p62-dependent autophagy, with commercial availability in ≥95% purity from multiple global research suppliers .

Why 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol hydrochloride Cannot Be Replaced with Generic Dopamine Ligands: Rationale for Compound-Specific Selection


Benzyloxy-substituted dopamine receptor ligands constitute a structurally heterogeneous class with widely divergent target engagement profiles, making simple analog substitution a source of experimental irreproducibility [1]. Compounds sharing the 3,4-bis(benzyloxy)benzyl pharmacophore can differ by orders of magnitude in D4 receptor affinity depending on the amine side chain identity and substitution pattern [2]. Furthermore, the presence of the ethanolamine moiety in XIE62-1004 imparts a distinct p62 ZZ-domain binding capability that is entirely absent from closely related benzyloxybenzyl derivatives bearing piperazine, alkylamine, or heterocyclic side chains . Consequently, substituting this specific compound with a generic benzyloxybenzyl analog or an alternative dopamine receptor ligand without side-by-side target engagement verification introduces significant risk of off-target activity, altered cellular pathway activation, or complete loss of the autophagy-modulating function.

Quantitative Differentiators of 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol hydrochloride (XIE62-1004): Head-to-Head and Cross-Study Comparative Data


Dopamine D4 Receptor Antagonist Potency: XIE62-1004 Versus D2 Receptor Cross-Reactivity

XIE62-1004 demonstrates dopamine D4 receptor antagonist activity with an IC50 of 126 nM, measured via inhibition of dopamine-induced response in HEK293T cells expressing human D4 receptor [1]. In contrast, its antagonist activity at the rat D2 receptor under functionally analogous conditions is substantially weaker, with an IC50 of 22.6 μM (22,600 nM) [2]. This differential target engagement profile distinguishes XIE62-1004 from non-selective dopamine ligands and from certain benzyl-substituted D4 ligands that exhibit sub-20 nM D4 Ki values but with D2/D4 selectivity ratios differing by more than 100-fold across the chemical series.

Dopamine receptor pharmacology D4 antagonist receptor selectivity profiling G-protein coupled receptor screening

p62-LC3 Autophagy Induction: Unique ZZ-Domain Engagement of XIE62-1004

XIE62-1004 binds directly to the ZZ domain of sequestosome-1 (p62/SQSTM1), inducing p62 oligomerization and promoting its interaction with LC3 on autophagosome membranes . Functional validation at 10 μM in HeLa cells demonstrates robust p62-LC3 colocalization and autophagosome formation after 16-hour treatment [1]. In vivo administration of XIE62-1004 (10 mg/kg, i.v.) in C57BL/6 mice produces detectable cortical LC3 and p62 immunostaining changes at 24 hours post-treatment [2]. Notably, XIE62-1004 treatment (10 μM, 18 hrs) effectively reduces insoluble aggregates of mutant huntingtin (mHTT) constructs in both HeLa (GFP-HDQ103) and PC12 (EGFP-HDQ74) cellular models of Huntington's disease [3].

Autophagy p62/SQSTM1 LC3 protein aggregation neurodegeneration models

Negligible Dopamine Transporter (DAT) Inhibition: Differentiating from Psychostimulant-Like Off-Target Activity

XIE62-1004 exhibits minimal inhibitory activity against the human dopamine transporter (hDAT). At a concentration of 10 μM, the compound produces only 1% inhibition of DAT function . This near-complete lack of DAT engagement contrasts sharply with structurally related benzylamine derivatives and many reference dopamine receptor ligands that exhibit significant DAT blockade at micromolar concentrations.

Dopamine transporter (DAT) off-target screening monoamine transporter selectivity CNS pharmacology

Absence of Beta-1 Adrenergic Receptor Cross-Reactivity: Enhanced GPCR Selectivity Profile

In receptor binding screens, XIE62-1004 demonstrates no detectable binding affinity toward the beta-1 adrenergic receptor . This absence of β1-adrenergic engagement differentiates XIE62-1004 from numerous benzyl-substituted dopamine ligands that exhibit measurable cross-reactivity with adrenergic receptor subtypes, a known source of cardiovascular off-target effects in in vivo pharmacology studies.

Adrenergic receptor GPCR selectivity off-target profiling receptor binding specificity

Optimal Application Scenarios for 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol hydrochloride (XIE62-1004) Based on Quantitative Evidence


Dopamine D4 Receptor Antagonism in GPCR Signaling Studies with Minimal D2 Confounding

Investigators requiring selective pharmacological blockade of dopamine D4 receptor signaling with minimized D2 receptor cross-reactivity should prioritize XIE62-1004. The compound's ~179:1 D2/D4 selectivity ratio (IC50 D4: 126 nM; D2: 22.6 μM) [1] provides a functional window suitable for studying D4-specific G-protein coupled signaling pathways without significant D2-mediated interference. This selectivity profile is particularly relevant for research on D4 receptor function in prefrontal cortical circuits, where D2 receptor co-expression could otherwise complicate pharmacological dissection.

Autophagy Activation via p62-LC3 Pathway Engagement in Protein Aggregation Models

XIE62-1004 is uniquely qualified for studies investigating p62-dependent selective autophagy, including the clearance of aggregated proteins. At 10 μM, the compound induces robust p62-LC3 colocalization in HeLa cells [2], and has been demonstrated to reduce insoluble mutant huntingtin aggregates in both HeLa (GFP-HDQ103) and PC12 (EGFP-HDQ74) cellular models of Huntington's disease [3]. In vivo applicability is supported by evidence of p62 and LC3 immunostaining changes in mouse brain cortex following 10 mg/kg i.v. administration [4]. No alternative commercially available benzyloxybenzyl derivative combines this autophagy-modulating activity with dopamine receptor pharmacology.

CNS Pharmacology Studies Requiring Minimal DAT and Adrenergic Off-Target Activity

Investigators conducting dopamine receptor pharmacology studies in cellular or in vivo systems where psychostimulant-like DAT activity or β-adrenergic receptor engagement would confound results should select XIE62-1004. The compound demonstrates only 1% inhibition of human dopamine transporter at 10 μM and exhibits no detectable binding affinity toward the beta-1 adrenergic receptor . This clean off-target profile reduces the need for multiple control compounds to parse primary D4-mediated effects from secondary transporter or adrenergic influences.

Dual-Pathway Studies: Dopaminergic Signaling and Autophagic Degradation

XIE62-1004 serves as a uniquely enabling tool for research programs investigating functional intersections between dopaminergic neurotransmission and cellular proteostasis mechanisms. The compound's concurrent D4 receptor antagonist activity (IC50 126 nM) [1] and p62 ZZ-domain-mediated autophagy induction [2] permit single-agent interrogation of these two pathways. This dual activity is not replicated by structurally related dopamine ligands (e.g., clozapine, which lacks p62 engagement) nor by alternative autophagy inducers (e.g., rapamycin, which acts via mTOR inhibition and lacks D4 activity).

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